2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoicacid
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Overview
Description
2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is an organic compound that features a tetrazole ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the tetrazole ring can be synthesized via the reaction of hydrazoic acid with nitriles in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The tetrazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the tetrazole ring .
Scientific Research Applications
2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate their activity. This interaction can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethylpropanoic acid: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity.
3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.
Uniqueness
The presence of both the tetrazole ring and the dimethyl groups in 2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid provides a unique combination of steric and electronic effects. This makes it particularly useful in applications where specific interactions with biological targets or materials are required .
Properties
Molecular Formula |
C6H10N4O2 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2H-tetrazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c1-6(2,5(11)12)3-4-7-9-10-8-4/h3H2,1-2H3,(H,11,12)(H,7,8,9,10) |
InChI Key |
VCTJZUIPXXEHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NNN=N1)C(=O)O |
Origin of Product |
United States |
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